molecular formula C12H14N2O2S B15027827 (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B15027827
M. Wt: 250.32 g/mol
InChI Key: MVONCBOZZOUBCD-YFHOEESVSA-N
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Description

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a propyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the propyl group and the formation of the sulfanylideneimidazolidinone core. Common reagents used in these reactions include furan derivatives, alkyl halides, and thiourea. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and substituted imidazolidinones. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is utilized in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one: Similar structure with an ethyl group instead of a propyl group.

    (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one: Similar structure with a methyl group instead of a propyl group.

    (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-butyl-2-sulfanylideneimidazolidin-4-one: Similar structure with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H14N2O2S/c1-3-6-14-11(15)10(13-12(14)17)7-9-5-4-8(2)16-9/h4-5,7H,3,6H2,1-2H3,(H,13,17)/b10-7-

InChI Key

MVONCBOZZOUBCD-YFHOEESVSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(O2)C)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C)NC1=S

Origin of Product

United States

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